2-((4-Fluorophenyl)thio)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone
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Description
2-((4-Fluorophenyl)thio)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22FNO2S2 and its molecular weight is 379.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Piperidine Derivatives : Compounds with structures similar to the target compound have been synthesized, exploring their potential as 5-HT2 antagonists. For example, the synthesis of 4-(benzo[b]furan-2-yl)piperidines and related compounds demonstrated potent 5-HT2 antagonist activity in vitro, indicating their potential use in neurological or psychiatric disorders (Watanabe et al., 1993).
Antipsychotic and Analgesic Activity : Research on conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors has synthesized compounds displaying antipsychotic potential, suggesting applications in treating psychiatric disorders. These compounds demonstrated selective affinity, highlighting the therapeutic potential of structurally related compounds (Raviña et al., 2000).
Structural Analysis and Applications
Crystal Structure Analysis : Studies on the crystal structure of related compounds, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, provide insights into their molecular configurations, intermolecular interactions, and potential for biological activity. Such analyses can inform the design of new drugs and materials with specific properties (Nagaraju et al., 2018).
Hydrogen-bonding Patterns in Enaminones : Research on enaminones, which share structural motifs with the target compound, focuses on their hydrogen-bonding patterns. This knowledge is crucial for understanding the solubility, stability, and biological activity of these compounds, which can influence their application in drug design (Balderson et al., 2007).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S2/c20-16-3-5-18(6-4-16)25-14-19(22)21-9-7-15(8-10-21)12-24-13-17-2-1-11-23-17/h1-6,11,15H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJLYWOIDZWGGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.